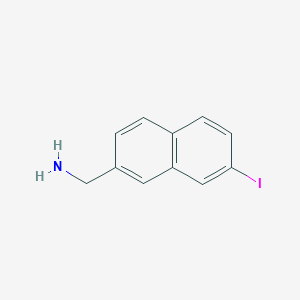
2-(Aminomethyl)-7-iodonaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminomethyl)-7-iodonaphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of an aminomethyl group (-CH2NH2) and an iodine atom attached to the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-7-iodonaphthalene typically involves multi-step organic reactions. One common method is the iodination of naphthalene derivatives, followed by the introduction of the aminomethyl group. The iodination can be achieved using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The aminomethyl group can be introduced through a reductive amination process, where a suitable aldehyde or ketone is reacted with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Aminomethyl)-7-iodonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The aminomethyl group can be oxidized to form corresponding imines or reduced to form primary amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include substituted naphthalene derivatives, imines, and primary amines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-(Aminomethyl)-7-iodonaphthalene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly as a precursor for bioactive molecules.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-(Aminomethyl)-7-iodonaphthalene involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, thereby modulating its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Aminomethyl)naphthalene: Lacks the iodine atom, resulting in different reactivity and applications.
7-Iodonaphthalene:
2-(Aminomethyl)-6-iodonaphthalene: Positional isomer with different spatial arrangement, leading to variations in reactivity and biological activity.
Uniqueness
2-(Aminomethyl)-7-iodonaphthalene is unique due to the presence of both the aminomethyl group and the iodine atom on the naphthalene ring. This combination imparts distinct chemical properties, making it a versatile compound for various applications in organic synthesis, medicinal chemistry, and material science .
Propriétés
Formule moléculaire |
C11H10IN |
|---|---|
Poids moléculaire |
283.11 g/mol |
Nom IUPAC |
(7-iodonaphthalen-2-yl)methanamine |
InChI |
InChI=1S/C11H10IN/c12-11-4-3-9-2-1-8(7-13)5-10(9)6-11/h1-6H,7,13H2 |
Clé InChI |
PSFDYVCUIHQBPT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC2=C1C=CC(=C2)I)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 4-(hydroxymethyl)-1-thia-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11843782.png)

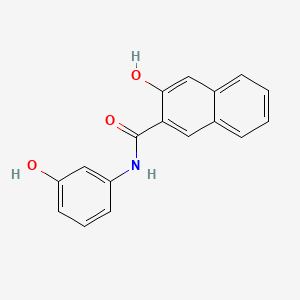
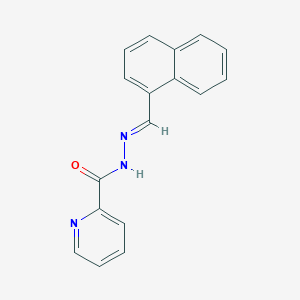
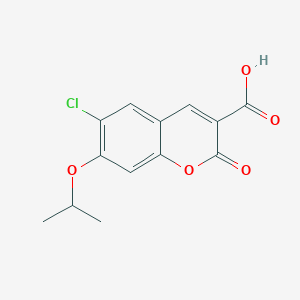
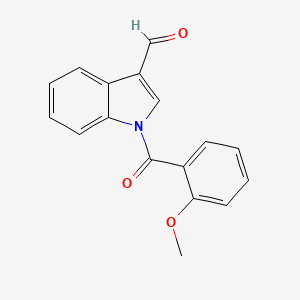
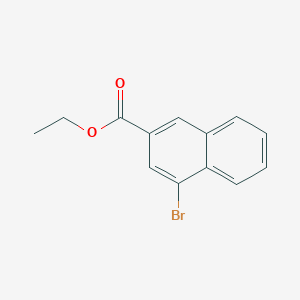
![3-([1,1'-Biphenyl]-4-ylmethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11843846.png)
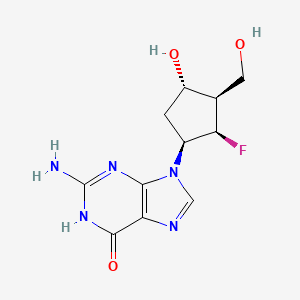

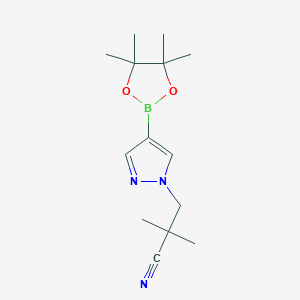
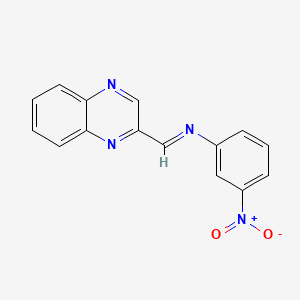

![5-[(2-Bromoethoxy)methyl]quinolin-8-ol](/img/structure/B11843867.png)
